Boc-d-glu(obzl)-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-glutamic acid 1-benzyl ester, commonly referred to as Boc-D-Glu-OBzl, is a derivative of glutamic acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by its molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Glu-OBzl is synthesized through the esterification of D-glutamic acid with benzyl alcohol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Boc-D-Glu-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Glu-OBzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-glutamic acid and benzyl alcohol.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.
Major Products Formed
Hydrolysis: D-glutamic acid and benzyl alcohol.
Deprotection: D-glutamic acid with a free amine group.
Scientific Research Applications
Boc-D-Glu-OBzl is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins through solid-phase peptide synthesis (SPPS).
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: Utilized in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The primary mechanism of action of Boc-D-Glu-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide or protein with a free amine group .
Comparison with Similar Compounds
Boc-D-Glu-OBzl can be compared with other similar compounds, such as:
Boc-L-glutamic acid 1-benzyl ester: Similar in structure but uses the L-enantiomer of glutamic acid.
Boc-D-aspartic acid 1-benzyl ester: Similar in structure but uses aspartic acid instead of glutamic acid.
Uniqueness
Boc-D-Glu-OBzl is unique due to its specific use of the D-enantiomer of glutamic acid, which can impart different biological and chemical properties compared to its L-counterpart .
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-O-benzyl 1-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 |
InChI Key |
KHCZTGSAKNZBOV-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.